molecular formula C26H29BrN2O6 B11833919 1H-Benzimidazole-7-carboxylic acid, 1-[(4-bromophenyl)methyl]-2-ethoxy-, 1-[[(cyclohexyloxy)carbonyl]oxy]ethyl ester CAS No. 854538-86-6

1H-Benzimidazole-7-carboxylic acid, 1-[(4-bromophenyl)methyl]-2-ethoxy-, 1-[[(cyclohexyloxy)carbonyl]oxy]ethyl ester

Cat. No.: B11833919
CAS No.: 854538-86-6
M. Wt: 545.4 g/mol
InChI Key: BXPOFCSMQARIKO-UHFFFAOYSA-N
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Description

1H-Benzimidazole-7-carboxylic acid, 1-[(4-bromophenyl)methyl]-2-ethoxy-, 1-[[(cyclohexyloxy)carbonyl]oxy]ethyl ester: is a complex organic compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzimidazole-7-carboxylic acid, 1-[(4-bromophenyl)methyl]-2-ethoxy-, 1-[[(cyclohexyloxy)carbonyl]oxy]ethyl ester typically involves multi-step organic reactions. The process begins with the formation of the benzimidazole core, followed by the introduction of various substituents at specific positions on the ring. Common reagents used in these reactions include bromobenzyl bromide, ethyl chloroformate, and cyclohexanol. The reactions are often carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 1H-Benzimidazole-7-carboxylic acid, 1-[(4-bromophenyl)methyl]-2-ethoxy-, 1-[[(cyclohexyloxy)carbonyl]oxy]ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, benzimidazole derivatives are studied for their potential as enzyme inhibitors and antimicrobial agents. The presence of the bromophenyl and ethoxy groups enhances the compound’s biological activity.

Medicine: Medicinally, benzimidazole derivatives are explored for their potential as anticancer, antiviral, and anti-inflammatory agents. The specific compound may exhibit unique pharmacological properties due to its distinct substituents.

Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1H-Benzimidazole-7-carboxylic acid, 1-[(4-bromophenyl)methyl]-2-ethoxy-, 1-[[(cyclohexyloxy)carbonyl]oxy]ethyl ester involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity. The bromophenyl group may enhance binding affinity, while the ethoxy and cyclohexyloxycarbonyl groups can modulate the compound’s solubility and bioavailability. These interactions can lead to various biological effects, such as enzyme inhibition or disruption of cellular processes.

Comparison with Similar Compounds

    1H-Benzimidazole-2-carboxylic acid: Another benzimidazole derivative with different substituents, used in similar applications.

    1H-Benzimidazole-5-carboxylic acid: Known for its antimicrobial properties.

    1H-Benzimidazole-7-carboxylic acid, 1-[(2’-cyano[1,1’-biphenyl]-4-yl)methyl]-2-methyl-, ethyl ester: A structurally related compound with distinct biological activities.

Uniqueness: The uniqueness of 1H-Benzimidazole-7-carboxylic acid, 1-[(4-bromophenyl)methyl]-2-ethoxy-, 1-[[(cyclohexyloxy)carbonyl]oxy]ethyl ester lies in its specific substituents, which confer unique chemical and biological properties. The combination of the bromophenyl, ethoxy, and cyclohexyloxycarbonyl groups distinguishes it from other benzimidazole derivatives, potentially leading to novel applications and enhanced activity in various fields.

Properties

CAS No.

854538-86-6

Molecular Formula

C26H29BrN2O6

Molecular Weight

545.4 g/mol

IUPAC Name

1-cyclohexyloxycarbonyloxyethyl 3-[(4-bromophenyl)methyl]-2-ethoxybenzimidazole-4-carboxylate

InChI

InChI=1S/C26H29BrN2O6/c1-3-32-25-28-22-11-7-10-21(23(22)29(25)16-18-12-14-19(27)15-13-18)24(30)33-17(2)34-26(31)35-20-8-5-4-6-9-20/h7,10-15,17,20H,3-6,8-9,16H2,1-2H3

InChI Key

BXPOFCSMQARIKO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)Br)C(=O)OC(C)OC(=O)OC4CCCCC4

Origin of Product

United States

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